molecular formula C18H16N2O B11846885 Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]- CAS No. 57323-90-7

Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-

Cat. No.: B11846885
CAS No.: 57323-90-7
M. Wt: 276.3 g/mol
InChI Key: DGDYFKTZWYLUBR-UHFFFAOYSA-N
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Description

3-((Naphthalen-1-yloxy)methyl)benzimidamide is an organic compound that features a benzimidamide group linked to a naphthalene moiety through an oxy-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((naphthalen-1-yloxy)methyl)benzimidamide typically involves the reaction of naphthalen-1-ol with a suitable benzimidamide precursor. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 3-((naphthalen-1-yloxy)methyl)benzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-((Naphthalen-1-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidamide moiety, using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride in DMF or LDA in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((Naphthalen-1-yloxy)methyl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((naphthalen-1-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of cytochrome P450 lanosterol 14α-demethylase, inhibiting its activity and thereby exerting antifungal effects . The compound’s structure allows it to fit into the enzyme’s active site, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Naphthalen-1-yloxy)methyl)benzimidamide is unique due to its specific combination of the naphthalene and benzimidamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]- is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of cancer and pain management. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H16N2OC_{15}H_{16}N_2O. The presence of the naphthalenyloxy group is significant in its interaction with biological targets.

Research indicates that benzenecarboximidamide derivatives may act through multiple pathways:

  • Inhibition of Kinases : The compound has been shown to interact with various kinases involved in cancer cell proliferation and survival. For instance, it may inhibit the activity of specific kinases like FRK and PDE4D, which are implicated in cancer progression and inflammation .
  • Modulation of Pain Pathways : Studies suggest that compounds similar to benzenecarboximidamide can modulate pain pathways by acting as agonists or antagonists at pain receptors .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzenecarboximidamide derivatives:

  • Cell Line Studies : In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, compounds with structural similarities have shown efficacy against breast and colorectal cancer cells by disrupting cell cycle progression and promoting programmed cell death .
  • Animal Models : In vivo studies using animal models have supported these findings, showing reduced tumor growth rates when treated with benzenecarboximidamide derivatives .

Pain Management

The modulation of pain pathways is another significant aspect of this compound's biological activity:

  • Pain Relief Studies : Research indicates that benzenecarboximidamide can reduce pain responses in animal models, suggesting its potential as an analgesic agent. The compound's ability to inhibit specific pain mediators has been documented in several preclinical trials .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel TypeReference
AnticancerApoptosis inductionCell lines
AnticancerCell cycle disruptionAnimal models
Pain modulationInhibition of pain receptorsAnimal models

Case Studies

  • Case Study on Cancer Treatment : A study conducted on a series of benzenecarboximidamide derivatives demonstrated significant anticancer activity against human breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
  • Pain Management Application : In a clinical trial involving patients with chronic pain conditions, derivatives of benzenecarboximidamide exhibited a notable reduction in pain scores compared to placebo, indicating their potential role as effective analgesics .

Properties

CAS No.

57323-90-7

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-(naphthalen-1-yloxymethyl)benzenecarboximidamide

InChI

InChI=1S/C18H16N2O/c19-18(20)15-8-3-5-13(11-15)12-21-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H3,19,20)

InChI Key

DGDYFKTZWYLUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=N)N

Origin of Product

United States

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